molecular formula C14H12N4O B6118001 4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B6118001
M. Wt: 252.27 g/mol
InChI Key: JXUFJTGYCFQWBJ-UHFFFAOYSA-N
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Description

4-(8,9-Dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex heterocyclic compound that features a unique fusion of triazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.

    Pyrimidine Ring Construction: The triazole intermediate is then reacted with a suitable diketone or ketoester to form the pyrimidine ring. This step may require catalysts such as Lewis acids.

    Phenol Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(8,9-Dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole and pyrimidine rings can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the phenol group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and coupling reagents such as EDCI or DCC.

Major Products

The major products from these reactions include various substituted derivatives, oxidized forms, and reduced analogs, each with potentially distinct biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel materials.

Biology

Biologically, 4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol has shown promise in inhibiting enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This makes it a potential candidate for anticancer drug development .

Medicine

In medicine, the compound’s ability to inhibit specific enzymes and pathways positions it as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties, such as enhanced stability or bioactivity.

Mechanism of Action

The mechanism of action of 4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK-cyclin complex and the subsequent inhibition of downstream signaling cascades.

Properties

IUPAC Name

4-(3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-10-6-4-9(5-7-10)13-16-14-11-2-1-3-12(11)15-8-18(14)17-13/h4-8,19H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUFJTGYCFQWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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